molecular formula C9H21N3O2S B7878812 N,N-diethyl-4-methylpiperazine-1-sulfonamide

N,N-diethyl-4-methylpiperazine-1-sulfonamide

Cat. No.: B7878812
M. Wt: 235.35 g/mol
InChI Key: LULZEWQJFKBZJR-UHFFFAOYSA-N
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Description

N,N-diethyl-4-methylpiperazine-1-sulfonamide is a chemical compound with the molecular formula C10H21N3O2S. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-methylpiperazine-1-sulfonamide typically involves the reaction of 4-methylpiperazine with diethylamine and a sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{4-Methylpiperazine} + \text{Diethylamine} + \text{Sulfonyl Chloride} \rightarrow \text{this compound} ]

The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-methylpiperazine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N,N-diethyl-4-methylpiperazine-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-methylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. In the case of its use as an anthelmintic, the compound sensitizes microfilariae to phagocytosis by the host’s immune system. This action is thought to involve the induction of nitric oxide synthase and the cyclooxygenase pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-4-methylpiperazine-1-sulfonamide is unique due to its specific combination of a piperazine ring with a sulfonamide group, which imparts distinct chemical and biological properties. Its ability to act as an anthelmintic and its diverse applications in scientific research set it apart from other similar compounds.

Properties

IUPAC Name

N,N-diethyl-4-methylpiperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O2S/c1-4-11(5-2)15(13,14)12-8-6-10(3)7-9-12/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULZEWQJFKBZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)N1CCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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